Bienvenue dans la boutique en ligne BenchChem!

6,7-Dimethoxyquinolin-3-amine

PDGFR tyrosine kinase inhibition Structure-activity relationship Quinoline kinase inhibitors

6,7-Dimethoxyquinolin-3-amine (synonyms: 3-amino-6,7-dimethoxyquinoline, 6,7-dimethoxy-3-quinolinamine) is a heterocyclic aromatic amine belonging to the quinoline class, with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. The compound bears methoxy substituents at positions 6 and 7 of the quinoline ring and a primary amino group at position Its computed physicochemical parameters include a topological polar surface area (TPSA) of 57.37 Ų and a calculated LogP of 2.42, indicating moderate lipophilicity.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 87199-82-4
Cat. No. B2962369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinolin-3-amine
CAS87199-82-4
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)N
InChIInChI=1S/C11H12N2O2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,12H2,1-2H3
InChIKeyKUURJKFCQSUOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyquinolin-3-amine (CAS 87199-82-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


6,7-Dimethoxyquinolin-3-amine (synonyms: 3-amino-6,7-dimethoxyquinoline, 6,7-dimethoxy-3-quinolinamine) is a heterocyclic aromatic amine belonging to the quinoline class, with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . The compound bears methoxy substituents at positions 6 and 7 of the quinoline ring and a primary amino group at position 3. Its computed physicochemical parameters include a topological polar surface area (TPSA) of 57.37 Ų and a calculated LogP of 2.42, indicating moderate lipophilicity . Commercially, the compound is available from multiple global suppliers at purity grades ranging from 95% (research grade) to ≥98% (ISO-certified), typically as a solid requiring storage at room temperature with protection from light and inert atmosphere . It is catalogued under MFCD11917900 and serves as a key synthetic intermediate in medicinal chemistry programs targeting receptor tyrosine kinases.

Why 6,7-Dimethoxyquinolin-3-amine Cannot Be Casually Substituted: Positional Isomerism Determines Biological Target Engagement


The position of the amino group on the 6,7-dimethoxyquinoline scaffold is the single most critical determinant of biological target engagement, and generic substitution among the 2-, 3-, and 4-amino positional isomers will lead to divergent and potentially irrelevant pharmacological outcomes. The seminal structure-activity relationship (SAR) study by Maguire et al. (1994) demonstrated that while the unsubstituted 3-amino derivative is essentially inactive against platelet-derived growth factor receptor tyrosine kinase (PDGFR-TK), lipophilic substitution at precisely the 3-position unlocks potent inhibition with IC₅₀ values reaching ≤20 nM . In contrast, the 4-amino isomer (Amiquinsin) engages α₁-adrenoceptors as an antihypertensive agent, and 2,4-diamino-6,7-dimethoxyquinoline derivatives function as G9a histone methyltransferase inhibitors (IC₅₀ = 67 nM) — a completely distinct target class . These three positional isomers, despite sharing identical molecular formulae (C₁₁H₁₂N₂O₂) and molecular weights (204.23 g/mol), populate non-overlapping biological target space. Procurement without positional verification therefore risks acquiring a compound with zero relevance to the intended kinase program.

6,7-Dimethoxyquinolin-3-amine: Quantified Differentiation Against Closest Analogs and Positional Isomers


PDGFR Kinase Inhibition: >625-Fold Potency Cliff Between Unsubstituted 3-Amine and 3-Benzyl Analog in Identical Assay

In a cell-free PDGFR tyrosine kinase autophosphorylation assay using isolated human PDGF receptor, 6,7-dimethoxyquinolin-3-amine (the unsubstituted parent) exhibited an IC₅₀ > 50,000 nM, classifying it as essentially inactive . In the same assay format, its direct 3-substituted derivative benzyl-(6,7-dimethoxy-quinolin-3-yl)-amine (CHEMBL65850) achieved an IC₅₀ of 80 nM . Furthermore, the broader series of 63 analogs reported by Maguire et al. established that optimized 3-substitution with lipophilic groups (e.g., 4-methoxyphenyl, 3-fluorophenyl, thiophene-3-yl) yielded IC₅₀ values ≤ 20 nM . This represents a potency enhancement of >625-fold (parent vs. benzyl analog) and >2,500-fold (parent vs. optimized leads) driven entirely by derivatization at the 3-amino position.

PDGFR tyrosine kinase inhibition Structure-activity relationship Quinoline kinase inhibitors

EGFR vs. PDGFR Selectivity: 3-Amino Parent and 3-Substituted Analogs Share EGFR Inactivity, Enabling Clean PDGFR-Selective Tool Compounds

Both 6,7-dimethoxyquinolin-3-amine and its 3-benzyl derivative were profiled against epidermal growth factor receptor (EGFR) tyrosine kinase in parallel with PDGFR. The unsubstituted 3-amino parent demonstrated IC₅₀ > 20,000 nM against EGFR, indicating no meaningful EGFR inhibition . The 3-benzyl analog (IC₅₀ = 80 nM against PDGFR) exhibited an EGFR IC₅₀ of 20,000 nM — a 250-fold selectivity window favoring PDGFR . Maguire et al. further reported that most compounds in the 3-substituted quinoline series were tested for EGFR inhibition and found to be inactive . This consistent EGFR-sparing profile across the series contrasts with 4-anilinoquinazoline and 4-anilinoquinoline-3-carbonitrile scaffolds, which frequently exhibit dual EGFR/Src or EGFR/PDGFR inhibition, introducing confounding polypharmacology.

Kinase selectivity profiling EGFR PDGFR Tyrosine kinase inhibitor design

Physicochemical Divergence Among Positional Isomers: LogP Differentiates 3-Amine from 2-Amine and 4-Amine Isomers

Despite sharing identical molecular formulae and molecular weights (204.23 g/mol), the three monoamino positional isomers of 6,7-dimethoxyquinoline exhibit measurably different calculated LogP values. 6,7-Dimethoxyquinolin-3-amine has a computed LogP of 2.42 , whereas the 2-amino isomer (CAS 771460-12-9) registers LogP = 1.83 and the 4-amino isomer (CAS 13425-92-8, Amiquinsin) registers LogP = 1.88 . The 3-amine isomer is thus approximately 0.54–0.59 LogP units more lipophilic than its 2- and 4-amino counterparts. All three isomers share an identical TPSA of 57.37 Ų. This LogP differential has practical consequences for chromatographic purification, aqueous solubility, and membrane permeability in cell-based assays, and it means the isomers cannot be used interchangeably in physicochemical or ADME optimization workflows without recalibration.

Lipophilicity Positional isomerism Physicochemical property comparison Drug-likeness

Position-Specific Target Engagement: Amine Position on 6,7-Dimethoxyquinoline Dictates Distinct Biological Target Classes

The three positional isomers of amino-6,7-dimethoxyquinoline engage fundamentally different biological targets, a phenomenon documented across independent research programs. The 3-amino scaffold (this compound), upon 3-substitution, yields potent and selective PDGFR tyrosine kinase inhibitors with IC₅₀ values down to ≤20 nM . The 4-amino isomer (Amiquinsin, CAS 13425-92-8) functions as an α₁-adrenoceptor antagonist with antihypertensive activity, while its hydrochloride salt (Amiquinsin hydrochloride) has been studied as a topoisomerase II inhibitor . The 2,4-diamino-6,7-dimethoxyquinoline scaffold, reported by Srimongkolpithak et al. (2014), acts as a substrate-competitive inhibitor of G9a histone lysine methyltransferase (IC₅₀ = 67 nM for the lead compound HKMTI-1-248) — an epigenetic target entirely unrelated to kinase or GPCR pharmacology . The 2-amino isomer (CAS 771460-12-9) lacks reported potent activity against any of these targets. This target-class divergence means that selecting the wrong positional isomer will direct a research program toward an irrelevant biological mechanism.

Target engagement divergence Positional isomer pharmacology Kinase vs. GPCR vs. methyltransferase Scaffold repurposing

6,7-Dimethoxyquinolin-3-amine: Evidence-Backed Procurement Scenarios for Research and Industrial Use


PDGFR-Selective Kinase Inhibitor Lead Generation: Using the 3-Amine as a Synthetic Entry Point

Medicinal chemistry teams developing PDGFR-selective inhibitors should procure 6,7-dimethoxyquinolin-3-amine as the core building block for 3-position derivatization. The Maguire et al. (1994) SAR framework demonstrates that lipophilic substitution at the 3-amino position transforms an inactive scaffold (PDGFR IC₅₀ > 50,000 nM) into potent inhibitors (IC₅₀ ≤ 20 nM), while maintaining EGFR inactivity (IC₅₀ > 20,000 nM) . This established SAR trajectory provides a validated path from building block to selective lead series, reducing the synthetic risk associated with de novo scaffold exploration.

Kinase Selectivity Profiling: The Unsubstituted 3-Amine as an Essential Negative Control

The unsubstituted parent compound, with its confirmed inactivity against both PDGFR (IC₅₀ > 50,000 nM) and EGFR (IC₅₀ > 20,000 nM) in cell-free phosphorylation assays , serves as an ideal negative control in kinase profiling panels. Its LogP of 2.42 and TPSA of 57.37 Ų place it within drug-like physicochemical space, making it a more relevant control than structurally unrelated inactive compounds when benchmarking assay signal-to-background ratios for 3-substituted quinoline-based inhibitors.

Positional Isomer Comparator Studies for Scaffold-Hopping and IP Evaluation

For organizations conducting freedom-to-operate analyses or scaffold-hopping exercises around quinoline-based kinase inhibitors, 6,7-dimethoxyquinolin-3-amine should be procured alongside its 2-amino (CAS 771460-12-9) and 4-amino (CAS 13425-92-8) isomers as a comparator set. The documented target-class divergence — PDGFR kinase (3-amine), G9a methyltransferase (2,4-diamino), and α₁-adrenoceptor (4-amine) — enables systematic evaluation of how amine position redirects biological activity, supporting both patent strategy and novel scaffold identification.

ADME and Physicochemical Optimization: Leveraging LogP Differential Among Isomers

ADME scientists optimizing the developability profile of quinoline-based kinase inhibitors can use 6,7-dimethoxyquinolin-3-amine (LogP = 2.42) as a reference point for lipophilicity optimization. The 0.54–0.59 LogP unit difference relative to the 2-amino (LogP = 1.83) and 4-amino (LogP = 1.88) isomers provides a measurable lipophilicity range that can be exploited to tune solubility, metabolic stability, and plasma protein binding without altering the core 6,7-dimethoxyquinoline pharmacophore.

Quote Request

Request a Quote for 6,7-Dimethoxyquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.